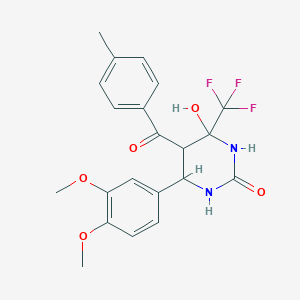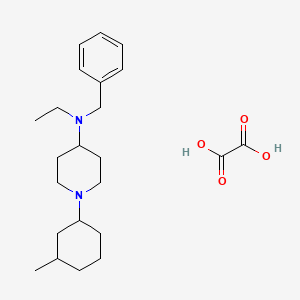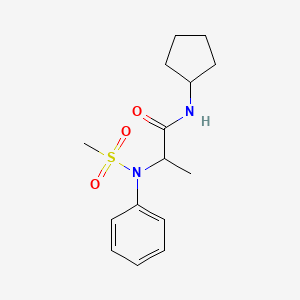![molecular formula C23H16F2N2O3 B3967800 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B3967800.png)
4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
概要
説明
4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorinated benzoyl and phenyl groups, a hydroxy group, and a pyridinylmethyl substituent on a dihydropyrrolone core. The presence of fluorine atoms in the structure can significantly influence its chemical properties and biological activities.
準備方法
Formation of Intermediates: The synthesis begins with the preparation of fluorinated benzoyl and phenyl intermediates.
Coupling Reactions: These intermediates are then coupled with a pyridinylmethyl group under controlled conditions.
Cyclization: The final step involves cyclization to form the dihydropyrrolone core, followed by purification to obtain the desired compound.
化学反応の分析
4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: In the study of biological pathways and interactions due to its unique structure and functional groups.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to specific proteins or enzymes, influencing their activity. The compound may also interact with cellular membranes, affecting their properties and functions.
類似化合物との比較
Similar compounds to 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one include other fluorinated benzoyl and phenyl derivatives, such as:
These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its combination of fluorinated benzoyl and phenyl groups with a hydroxy group and a pyridinylmethyl substituent on a dihydropyrrolone core, providing distinct chemical and biological properties.
特性
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3/c24-16-9-7-15(8-10-16)21(28)19-20(17-5-1-2-6-18(17)25)27(23(30)22(19)29)13-14-4-3-11-26-12-14/h1-12,20,28H,13H2/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONLDBRDFDGJTO-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B3967728.png)
![1-[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid](/img/structure/B3967736.png)
![2-(4-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3967739.png)
![N-(2-chlorobenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3967743.png)
![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)

![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)

![[2-[(dimethylamino)methyl]-4,5-dimethylphenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B3967812.png)
![[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B3967821.png)
![1-benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967824.png)
![N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)
